Talaroenamine F

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

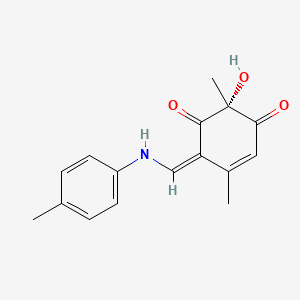

C16H17NO3 |

|---|---|

分子量 |

271.31 g/mol |

IUPAC 名称 |

(2R,6Z)-2-hydroxy-2,5-dimethyl-6-[(4-methylanilino)methylidene]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C16H17NO3/c1-10-4-6-12(7-5-10)17-9-13-11(2)8-14(18)16(3,20)15(13)19/h4-9,17,20H,1-3H3/b13-9-/t16-/m1/s1 |

InChI 键 |

GHIFITRPODXZEX-RCBBPTIPSA-N |

手性 SMILES |

CC1=CC=C(C=C1)N/C=C\2/C(=CC(=O)[C@@](C2=O)(C)O)C |

规范 SMILES |

CC1=CC=C(C=C1)NC=C2C(=CC(=O)C(C2=O)(C)O)C |

产品来源 |

United States |

Foundational & Exploratory

Unlocking Novel Bioactive Compounds: Penicillium malacosphaerulum as a Source of Talaroenamine F

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel bioactive compounds is a cornerstone of modern drug discovery. In this pursuit, microbial secondary metabolites have consistently proven to be a rich and diverse source of inspiration. Among the vast array of fungi, the genus Penicillium is renowned for its ability to produce a wide range of biologically active compounds. This technical guide delves into the innovative use of Penicillium malacosphaerulum for the production of Talaroenamine F and its derivatives, offering a comprehensive overview of the methodologies, quantitative data, and underlying biosynthetic pathways.

Introduction to Talaroenamines and Penicillium malacosphaerulum

Talaroenamines are a class of secondary metabolites characterized by a unique chemical scaffold. Recent research has identified the fungus Penicillium malacosphaerulum, particularly the HPU-J01 strain isolated from the Yellow River wetland, as a prolific producer of these compounds.[1][2][3] This strain has become a focal point for the application of advanced biosynthetic strategies to generate not only the naturally occurring this compound but also a diverse library of novel analogues with potential therapeutic applications.

The key to this innovative approach lies in a "one-pot/two-stage precursor-directed biosynthesis" method.[1][4] This technique leverages the fungus's natural biosynthetic machinery while introducing synthetic precursors to create novel chemical entities. This guide will provide a detailed exploration of this process, from the initial fermentation to the isolation and characterization of the final products.

Data Presentation: Bioactivity and Production of this compound and Derivatives

The application of precursor-directed biosynthesis with P. malacosphaerulum has yielded a series of Talaroenamine derivatives with notable biological activities. The following tables summarize the key quantitative data from these studies.

| Compound | Biological Activity | Cell Line/Organism | Measurement | Value |

| This compound (Compound 2) | Antibacterial | Bacillus cereus | MIC | 0.85 μg/mL[3][5] |

| Talaroenamine F14 (Compound 14) | Cytotoxic | K562 | IC50 | 2.2 μM[1][2][4] |

Table 1: Biological Activity of this compound and a Selected Derivative

| Compound | Yield |

| This compound (Compound 2) | 14.8% |

| Talaroenamine G (Compound 3) | 8.0% |

| Talaroenamine H (Compound 4) | 5.3% |

| Talaroenamine I (Compound 5) | 1.3% |

| Talaroenamine J (Compound 6) | 4.1% |

| Talaroenamine K (Compound 7) | 4.7% |

Table 2: Yields of Talaroenamine Derivatives from Precursor-Directed Biosynthesis.[3]

Experimental Protocols

The following sections provide a detailed methodology for the production and isolation of this compound and its derivatives from P. malacosphaerulum.

Fungal Strain and Culture Conditions

-

Fungal Strain: Penicillium malacosphaerulum HPU-J01 (GenBank accession number MZ557802).[3]

-

Culture Medium: Potato-based medium.

-

Fermentation: The fungus is cultured in the potato-based medium for a specified period, typically 5 days, to allow for sufficient growth and initiation of secondary metabolite production.[4]

One-Pot/Two-Stage Precursor-Directed Biosynthesis

This method is central to the production of this compound and its subsequent conversion to other derivatives.

-

Stage 1: Production of this compound:

-

Stage 2: Generation of Talaroenamine Derivatives:

-

Following the formation of this compound, a selection of other aniline derivatives (0.3 mM each) are added to the culture.[4]

-

The culture is then incubated for an additional 2 days.[4]

-

During this second stage, the newly added aniline derivatives replace the p-methylaniline fragment of this compound, leading to the formation of a diverse array of Talaroenamine analogues.[1][2]

-

Extraction and Purification

-

Extraction: The fermentation broth is extracted with ethyl acetate (EtOAc) to recover the secondary metabolites.[4]

-

Purification: The crude EtOAc extract is then subjected to a series of chromatographic separations to isolate the individual Talaroenamine compounds. This typically involves:

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

-

High-resolution electrospray ionization mass spectrometry (HRESIMS).[3]

-

One-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy.[1][4]

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed biosynthetic logic.

Caption: Experimental workflow for Talaroenamine production.

References

Unraveling the Molecular Architecture of Talaroenamine F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Talaroenamine F, a novel enamine derivative generated through precursor-directed biosynthesis. The following sections detail the spectroscopic data, experimental protocols, and the logical workflow employed to determine its molecular structure, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data Analysis

The structural framework of this compound was meticulously pieced together using a combination of high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRESIMS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of this compound as C₁₆H₁₇NO₃. This determination was crucial in establishing the degrees of unsaturation and guiding the subsequent interpretation of NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The core structure of this compound was elucidated through extensive NMR analysis. The ¹H and ¹³C NMR data, acquired in CDCl₃, provided the foundational information for assembling the molecular puzzle.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δc (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 58.1 | 4.82, m |

| 3 | 197.8 | |

| 4 | 106.9 | |

| 5 | 170.8 | |

| 6 | 195.7 | |

| 7 | 10.3 | 1.83, s |

| 8 | 22.8 | 1.58, d (6.9) |

| 9 | 158.4 | 12.81, br s |

| 1' | 139.9 | |

| 2' | 126.5 | 7.29, d (8.0) |

| 3' | 129.8 | 7.21, d (8.0) |

| 4' | 137.4 | |

| 5' | 129.8 | 7.21, d (8.0) |

| 6' | 126.5 | 7.29, d (8.0) |

| 7' | 21.1 | 2.30, s |

Experimental Protocols

The successful elucidation of this compound's structure relied on a series of carefully executed experimental procedures, from its generation and isolation to the acquisition of high-quality spectroscopic data.

Precursor-Directed Biosynthesis and Isolation

This compound was generated by introducing p-toluidine into the culture of Penicillium malacosphaerulum HPU-J01, a fungus isolated from Yellow River wetland soil.

-

Fermentation: The fungus was cultured in potato dextrose broth (PDB) on a rotary shaker.

-

Precursor Feeding: A solution of p-toluidine in DMSO was added to the fermentation broth after a specific incubation period.

-

Extraction: The culture broth was extracted with ethyl acetate (EtOAc).

-

Purification: The crude extract was subjected to semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance spectrometer. Chemical shifts were referenced to the solvent signals of CDCl₃.

-

Mass Spectrometry: High-resolution mass spectra were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer with an electrospray ionization source.

Visualization of the Elucidation Process and Biosynthesis

The logical flow of the structure elucidation and the biosynthetic pathway of this compound are visualized below using Graphviz.

Conclusion

The structure of this compound was unequivocally determined through a synergistic application of precursor-directed biosynthesis, chromatographic purification, and comprehensive spectroscopic analysis. The detailed data and methodologies presented herein serve as a valuable resource for chemists and biologists engaged in the discovery and characterization of novel bioactive compounds. The successful generation of this compound highlights the potential of precursor-directed biosynthesis as a powerful tool for expanding the chemical diversity of microbial metabolites and generating novel drug leads.

Spectroscopic Deep Dive: Unveiling the Structure of Talaroenamine F

For Immediate Release

JIAOZUO, Henan – Researchers specializing in mycology, natural product chemistry, and drug development now have access to a comprehensive technical guide on the spectroscopic data of Talaroenamine F, a bioactive compound isolated from the Yellow River wetland-derived fungus Penicillium malacosphaerulum. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data that were pivotal in the structural elucidation of this novel talaroenamine derivative.

This compound is part of a growing class of aniline-containing polyketides that have garnered significant interest for their diverse biological activities. The precise characterization of their chemical structures is a critical step in understanding their mechanisms of action and potential therapeutic applications. This technical guide serves as a core resource for scientists working on the characterization of similar natural products.

High-Resolution Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact mass and elemental composition of this compound. The analysis provided a crucial piece of the puzzle in identifying the molecular formula of the compound.

| Ion | Calculated Mass | Measured Mass | Formula |

| [M+H]⁺ | C₁₅H₁₈NO₂ | Data not available in search results | C₁₅H₁₇NO₂ |

Note: Specific measured mass data for this compound was not available in the provided search results. The table reflects the expected data format.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural backbone and stereochemistry of this compound were elucidated through extensive 1D and 2D NMR spectroscopy. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shifts, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available in search results |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | δC (ppm) | Type |

| Data not available in search results |

Note: Specific ¹H and ¹³C NMR chemical shift and coupling constant values for this compound were not explicitly provided in the text of the search results. The tables are structured to present such data clearly once obtained from the supporting information of the cited literature.

Experimental Protocols

The successful characterization of this compound relied on a series of meticulously executed experimental procedures, from the cultivation of the fungus to the final spectroscopic analysis.

Fungal Cultivation and Extraction

Penicillium malacosphaerulum was cultivated on a solid rice medium. After a sufficient incubation period, the fungal culture was extracted with an organic solvent to isolate the secondary metabolites. The crude extract was then subjected to various chromatographic techniques to purify this compound.

Spectroscopic Analysis

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a Bruker 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.

HRESIMS: High-resolution mass spectra were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Workflow for Isolation and Structure Elucidation

The logical flow from fungal source to a fully characterized natural product is a cornerstone of drug discovery from natural sources. The following diagram illustrates the general workflow employed in the discovery of this compound.

The Biosynthetic Blueprint of Talaroenamines: A Technical Guide for Scientific Advancement

For Immediate Release

JIAOZUO, Henan Province – A comprehensive technical guide detailing the biosynthetic pathway of talaroenamine natural products has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document elucidates the intricate molecular machinery fungi employ to synthesize these promising bioactive compounds, offering a roadmap for their derivatization and potential therapeutic application.

The talaroenamines are a class of fungal polyketides characterized by a unique enamine-containing cyclohexanedione core. Their discovery has opened new avenues for antibiotic and cytotoxic drug discovery. This guide provides an in-depth exploration of their biosynthesis, with a focus on the enzymatic and chemical transformations that forge their complex architecture.

At the heart of talaroenamine biosynthesis is the key precursor, 3-methylorcinaldehyde. The pathway commences with the formation of this precursor, which then undergoes a pivotal oxidative dearomatization reaction. This crucial step is catalyzed by TropB, a flavin-dependent monooxygenase, yielding a highly reactive cyclohexanedione intermediate. The final step in the formation of the talaroenamine scaffold involves the condensation of this intermediate with an aniline moiety. Interestingly, this latter step is proposed to be a non-enzymatic, spontaneous 1,4-nucleophilic addition.

The producing organisms, primarily Penicillium malacosphaerulum and Talaromyces stipitatus, have been the subjects of precursor-directed biosynthesis studies. This technique, which involves feeding synthetic aniline analogues to the fungal cultures, has proven to be a powerful tool for generating a diverse array of novel talaroenamine derivatives. A "one-pot/two-stage" feeding strategy has been developed to enhance the incorporation of a wider range of aniline precursors, further expanding the chemical diversity of accessible talaroenamines.

This guide presents a consolidation of the current understanding of the talaroenamine biosynthetic pathway, including quantitative data on precursor feeding experiments and the kinetic properties of key enzymes. Detailed experimental protocols for precursor-directed biosynthesis are also provided to facilitate further research and development in this exciting field of natural product chemistry. The logical and experimental workflows are visually represented through detailed diagrams to enhance comprehension.

Quantitative Data Summary

The following tables summarize the quantitative data from precursor-directed biosynthesis experiments, providing insights into the yields of various talaroenamine derivatives.

Table 1: Production of Talaroenamine Derivatives via Precursor-Directed Biosynthesis in Penicillium malacosphaerulum

| Precursor Fed (Aniline Derivative) | Talaroenamine Produced | Yield (mg/L) |

| Aniline | Talaroenamine B | 12.5 |

| 4-Fluoroaniline | Talaroenamine F | 8.2 |

| 4-Chloroaniline | Talaroenamine G | 9.1 |

| 4-Bromoaniline | Talaroenamine H | 7.6 |

| 3-(Trifluoromethoxy)aniline | Talaroenamine I | 5.3 |

| 3-(Trifluoromethyl)aniline | Talaroenamine J | 6.8 |

| 4-Iodoaniline | Talaroenamine K | 4.1 |

Table 2: Kinetic Parameters of TropB with its Native Substrate

| Substrate | Kd (µM) |

| 3-Methylorcinaldehyde | 21 ± 2 |

Key Experimental Protocols

Protocol 1: General Precursor-Directed Biosynthesis of Talaroenamines

This protocol outlines the general procedure for generating novel talaroenamine derivatives by feeding aniline analogues to cultures of Penicillium malacosphaerulum.

1. Fungal Strain and Culture Conditions:

-

The producing organism, Penicillium malacosphaerulum HPU-J01, is maintained on potato dextrose agar (PDA) slants.

-

For seed culture, a small piece of agar with mycelia is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB). The flask is incubated at 28 °C on a rotary shaker at 180 rpm for 3 days.

2. Fermentation and Precursor Feeding:

-

5 mL of the seed culture is transferred to a 1 L Erlenmeyer flask containing 200 mL of PDB.

-

The production culture is incubated at 28 °C and 180 rpm for 7 days.

-

On day 3 of fermentation, the aniline precursor (dissolved in DMSO) is added to the culture to a final concentration of 1.5 mM.

3. Extraction and Isolation:

-

After 7 days, the fermentation broth is harvested and the mycelia are separated by filtration.

-

The filtrate is extracted three times with an equal volume of ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to chromatographic separation (e.g., silica gel column chromatography followed by preparative HPLC) to purify the talaroenamine derivatives.

4. Characterization:

-

The structures of the purified compounds are elucidated using spectroscopic methods, including 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

Protocol 2: One-Pot/Two-Stage Precursor-Directed Biosynthesis

This enhanced method improves the diversity of talaroenamines produced by first using a "carrier" precursor, followed by the addition of a mixture of other aniline derivatives.

1. Initial Fermentation and Carrier Precursor Addition:

-

Follow steps 1 and 2 of Protocol 1.

-

On day 3, add the "carrier" precursor, p-methylaniline, to a final concentration of 1.5 mM. This will lead to the production of this compound.

2. Second Stage Precursor Addition:

-

On day 5, add a mixture of other aniline derivatives (each at a final concentration of 0.3 mM) to the same culture. These derivatives will competitively substitute the p-methylaniline moiety of the initially formed this compound.

3. Extraction, Isolation, and Characterization:

-

Follow steps 3 and 4 of Protocol 1 to harvest, extract, purify, and characterize the newly formed talaroenamine derivatives.

Visualizing the Pathway and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows in talaroenamine biosynthesis.

The Biological Activity of Talaroenamine F: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activity of Talaroenamine F, a polyketide derivative isolated from the fungus Penicillium malacosphaerulum. This document summarizes the current state of knowledge regarding its bioactivity, presents available quantitative data, and outlines detailed experimental protocols for the assays used in its evaluation. The information is intended to serve as a foundational resource for researchers interested in the therapeutic potential of the Talaroenamine class of compounds.

Introduction to this compound

This compound is a member of the Talaroenamine family of natural products, which are characterized by a core structure derived from the condensation of a cyclohexanedione and an aniline derivative. This compound is specifically generated through a precursor-directed biosynthesis approach, where p-methylaniline is introduced to the fermentation culture of Penicillium malacosphaerulum HPU-J01[1]. This method allows for the production of various "unnatural" Talaroenamine derivatives by supplying different aniline precursors. The broader Talaroenamine class has demonstrated a range of biological activities, including cytotoxic, antimicrobial, antiplasmodial, and acetylcholinesterase (AChE) inhibitory effects, making them an area of interest for drug discovery.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the biological activity of this compound and related derivatives.

| Compound | Assay | Cell Line / Organism | Activity Metric | Value | Reference |

| This compound | Antibacterial | Bacillus cereus | MIC | 0.85 µg/mL | [1] |

| Talaroenamine Derivative (Compound 14) | Cytotoxicity | K562 | IC50 | 2.2 µM | [1] |

| Talaroenamine Derivative (Talaroenamine 275) | Cytotoxicity | K562 | IC50 | 2.2 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs. These protocols are based on established and widely accepted laboratory practices.

Cytotoxicity Assay against K562 Cells

This protocol describes a method to determine the cytotoxic effects of this compound and its derivatives on the human chronic myelogenous leukemia cell line, K562.

3.1.1. Materials and Reagents

-

K562 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (or derivative) stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

3.1.2. Procedure

-

Cell Seeding: K562 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound. The compound is serially diluted in the culture medium to achieve the desired final concentrations. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Assay: Following incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against Bacillus cereus.

3.2.1. Materials and Reagents

-

Bacillus cereus strain

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Bacterial incubator (37°C)

-

Spectrophotometer

3.2.2. Procedure

-

Bacterial Culture Preparation: A single colony of Bacillus cereus is inoculated into MHB and incubated overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: this compound is serially diluted in MHB in a 96-well plate.

-

Inoculation: An equal volume of the diluted bacterial suspension is added to each well containing the compound dilutions. A positive control (bacteria without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Workflows and Biosynthesis

Experimental Workflow for Biological Activity Screening

Caption: Workflow for the synthesis and biological evaluation of this compound.

Precursor-Directed Biosynthesis of this compound

Caption: Precursor-directed biosynthesis of this compound.

Mechanism of Action and Signaling Pathways

To date, the specific molecular mechanism of action for this compound has not been elucidated. The observed antibacterial activity against Bacillus cereus suggests potential interference with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Similarly, the cytotoxic effects of related Talaroenamine derivatives on K562 cells indicate a potential for inducing apoptosis or cell cycle arrest. However, the precise intracellular targets and signaling pathways involved remain unknown and represent a key area for future research. Studies on other secondary metabolites from the same fungal genus have involved the investigation of pathways such as TNF-α-induced NFκB activation and TGF-β-induced Smad activation, which could serve as starting points for mechanistic studies of Talaroenamines[1].

Conclusion and Future Directions

This compound, a product of precursor-directed biosynthesis, exhibits promising antibacterial activity. The broader Talaroenamine class also shows potential as cytotoxic and enzyme-inhibiting agents. The data presented in this guide provide a foundation for further investigation into the therapeutic applications of these compounds. Future research should focus on:

-

Elucidating the Mechanism of Action: Identifying the specific molecular targets of this compound is crucial for understanding its biological effects and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of Talaroenamine derivatives will help to identify the key structural features responsible for their bioactivity and to optimize their potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the most promising Talaroenamine compounds in animal models is a necessary step to assess their therapeutic potential and safety profiles.

The unique chemical scaffold and demonstrated biological activities of the Talaroenamines make them a compelling subject for continued research and development in the quest for new therapeutic agents.

References

Cytotoxicity of Talaroenamine F Against K562 Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Talaroenamine F, a secondary metabolite isolated from Penicillium malacosphaerulum, against the human chronic myelogenous leukemia cell line, K562. While direct and extensive data on this compound is emerging, this document synthesizes available information on closely related talaroenamine compounds to present a predictive model of its bioactivity and mechanism of action. The data presented for related compounds, such as Talaroenamine B derivatives and other cytotoxic agents against K562 cells, serves as a foundational framework for future research and drug development efforts targeting this class of compounds.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of talaroenamine derivatives against K562 cells has been quantified through various studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting cellular proliferation. The following table summarizes the reported IC50 values for talaroenamine-related compounds against the K562 cell line.

| Compound | Cell Line | IC50 (µM) | Reference |

| (±)-talaroenamine B diphenylene derivative 6b | K562 | 5.6 | [1] |

| Talaroenamine 275 | K562 | 2.2 | [2] |

| Talaroenamine derivative 14 | K562 | 2.2 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the cytotoxicity of compounds like this compound against K562 cells.

Cell Culture and Maintenance

K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: K562 cells are seeded in a 96-well plate at a density of 1 × 10^5 cells/mL.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) and incubated for 24, 48, and 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Annexin V-FITC and propidium iodide (PI) double staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: K562 cells are treated with the IC50 concentration of the test compound for 24, 48, and 72 hours.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

Propidium iodide staining of cellular DNA allows for the analysis of cell cycle distribution.

-

Cell Treatment and Fixation: K562 cells are treated with the test compound for a specified period, harvested, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins, and CDKs).

-

Protein Extraction: Treated and untreated K562 cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential signaling pathway affected by this compound in K562 cells.

Concluding Remarks

The available data on talaroenamine derivatives strongly suggest that this compound possesses significant cytotoxic activity against K562 chronic myelogenous leukemia cells. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, are consistent with the effects of many natural product-derived anticancer agents. Further detailed studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. This foundational knowledge will be crucial for its potential development as a novel therapeutic agent for leukemia.

References

An In-depth Technical Guide to Talaroenamine F and its Derivatives: Natural Sources, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaroenamine F and its derivatives represent a burgeoning class of natural products with demonstrated cytotoxic and antibacterial activities. Primarily isolated from fungi of the Talaromyces and Penicillium genera, these compounds have garnered interest for their potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, precursor-directed biosynthesis, and biological evaluation of this compound and its analogues. Detailed experimental protocols for key biological assays and a summary of their physicochemical and biological properties are presented to facilitate further research and development in this area.

Introduction

The discovery of novel bioactive compounds from natural sources remains a cornerstone of pharmaceutical research. Fungi, in particular, are a rich reservoir of structurally diverse secondary metabolites with a wide range of biological activities. The talaroenamines, a family of polyketide-derived alkaloids, have recently emerged as a promising group of fungal metabolites. This guide focuses on this compound and its synthetically accessible derivatives, providing a technical resource for researchers interested in their isolation, characterization, and therapeutic potential.

Natural Sources

This compound and its naturally occurring and semi-synthetic derivatives have been predominantly isolated from fungal species belonging to the genera Talaromyces and Penicillium.

-

Penicillium malacosphaerulum : A significant source of talaroenamines, particularly strains isolated from the Yellow River wetland, has been shown to produce a diverse array of these compounds through precursor-directed biosynthesis.[1][2]

-

Talaromyces stipitatus : This species has also been identified as a producer of talaroenamines, including Talaroenamine A and the previously undescribed Talaroenamines B-E.[3]

Precursor-Directed Biosynthesis

A key strategy for generating a wide variety of this compound derivatives is precursor-directed biosynthesis. This technique involves feeding structural analogues of a natural precursor to the producing microorganism, which then incorporates these analogues into the biosynthetic pathway, resulting in the production of novel "unnatural" natural products.

In the case of talaroenamines, various aniline derivatives can be fed to cultures of P. malacosphaerulum. The fungal biosynthetic machinery incorporates these substituted anilines, leading to the formation of a diverse library of this compound derivatives with modifications on the aromatic ring.[1][2][4]

Below is a generalized workflow for the precursor-directed biosynthesis of this compound derivatives.

This compound Derivatives: A Summary of Reported Compounds

A significant number of this compound derivatives have been synthesized and characterized. The following tables summarize the available quantitative data for some of these compounds.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Talaroenamine F14 | K562 (Human chronic myelogenous leukemia) | Cytotoxic | 2.2 | [1][4] |

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity | MIC (µg/mL) | Reference |

| This compound | Bacillus cereus | Antibacterial | 0.85 | [2][4] |

Table 3: Spectroscopic Data for Selected this compound Derivatives

| Compound | Molecular Formula | HRESIMS [M+H]+ (m/z) | Key 1H NMR Signals (δ in ppm) | Key 13C NMR Signals (δ in ppm) | Reference |

| This compound | C17H19NO3 | 286.1438 | 7.10-7.35 (m, 5H), 5.95 (s, 1H), 3.75 (s, 3H), 2.30 (s, 3H) | 195.2, 168.5, 142.1, 138.2, 129.5, 128.9, 125.7, 110.1, 52.3, 21.1 | [2] |

| Talaroenamine G | C16H17NO4 | 304.1230 | 8.15 (d, 2H), 7.30 (d, 2H), 6.00 (s, 1H), 3.80 (s, 3H) | 195.0, 168.3, 147.8, 143.5, 131.2, 124.9, 110.5, 52.5 | [2] |

| Talaroenamine H | C16H16FNO3 | 306.1187 | 7.15-7.40 (m, 4H), 5.98 (s, 1H), 3.78 (s, 3H) | 195.1, 168.4, 162.5 (d, J=245 Hz), 134.1, 127.5 (d, J=8 Hz), 115.8 (d, J=22 Hz), 110.3, 52.4 | [2] |

| Talaroenamine I | C16H16F3NO3 | 344.1155 | 7.05-7.45 (m, 4H), 6.02 (s, 1H), 3.81 (s, 3H) | 195.3, 168.6, 149.5 (q, J=2 Hz), 130.5, 123.8 (q, J=257 Hz), 119.5, 118.2, 112.9, 110.6, 52.6 | [2] |

| Talaroenamine J | C15H14F3NO3 | 328.0999 | 7.20-7.60 (m, 3H), 6.05 (s, 1H), 3.83 (s, 3H) | 195.2, 168.5, 141.7, 132.8, 129.8, 125.1 (q, J=3 Hz), 124.5 (q, J=272 Hz), 121.8 (q, J=4 Hz), 110.8, 52.7 | [2] |

| Talaroenamine K | C15H13FN2O5 | 333.0881 | 8.05 (dd, 1H), 7.85 (m, 1H), 7.40 (t, 1H), 6.10 (s, 1H), 3.85 (s, 3H) | 195.0, 168.2, 154.5 (d, J=250 Hz), 142.3, 135.1, 127.9 (d, J=10 Hz), 119.2 (d, J=22 Hz), 115.6, 111.0, 52.8 | [2] |

| Talaroenamine F1 | C22H28N2O5 | 417.2071 | 7.25 (d, 2H), 6.75 (d, 2H), 5.90 (s, 1H), 4.05 (q, 2H), 3.70 (s, 3H), 2.25 (s, 3H), 1.40 (t, 3H) | 195.4, 168.7, 166.2, 145.1, 131.5, 125.3, 114.0, 110.0, 60.5, 52.2, 21.0, 14.5 | [1] |

| Talaroenamine F14 | C20H23N3O5 | 390.1711 | 7.90 (d, 2H), 7.70 (d, 2H), 6.08 (s, 1H), 3.84 (s, 3H), 3.15 (s, 6H) | 195.1, 168.3, 152.1, 142.8, 129.5, 125.0, 111.2, 110.9, 52.8, 40.1 | [1] |

Note: The spectroscopic data presented here are key signals for identification. For complete assignments, please refer to the supplementary information of the cited literature.

Experimental Protocols

Cytotoxicity Assay against K562 Cells (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds against the K562 human chronic myelogenous leukemia cell line.

-

Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound solutions to the wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antibacterial Assay against Bacillus cereus (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against the Gram-positive bacterium Bacillus cereus.

-

Bacterial Culture: Inoculate B. cereus in Mueller-Hinton Broth (MHB) and incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Compound Preparation: Prepare a 2-fold serial dilution of the this compound derivatives in MHB in a 96-well microtiter plate.

-

Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential Mechanism of Action: A Look at Related Fungal Metabolites

While the specific signaling pathways affected by this compound derivatives have not yet been elucidated, studies on other secondary metabolites from Talaromyces species provide some insights into potential mechanisms of action, particularly for their cytotoxic effects. Several bioactive compounds from Talaromyces have been shown to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway.[5]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune response, inflammation, and cell proliferation and survival. Its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway is a common mechanism for the anticancer activity of many natural products.

Conclusion and Future Directions

This compound and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The precursor-directed biosynthesis approach allows for the generation of a wide range of analogues, facilitating structure-activity relationship (SAR) studies. The demonstrated cytotoxic and antibacterial activities warrant further investigation into their mechanisms of action and in vivo efficacy. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways of this compound derivatives.

-

Expanding the library of derivatives through further precursor-directed biosynthesis and total synthesis efforts.

-

Conducting comprehensive SAR studies to optimize potency and selectivity.

-

Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this exciting class of natural products. The detailed protocols and summarized data are intended to accelerate the research and development process, ultimately unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Research advances in the structures and biological activities of secondary metabolites from Talaromyces [frontiersin.org]

- 3. Unexpected talaroenamine derivatives and an undescribed polyester from the fungus Talaromyces stipitatus ATCC10500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research advances in the structures and biological activities of secondary metabolites from Talaromyces - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Talaroenamine F for Anticancer Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaroenamines, a class of fungal-derived natural products, have demonstrated a range of bioactive properties. While direct anticancer studies on Talaroenamine F are limited in publicly accessible literature, related analogues have shown promising cytotoxic effects against cancer cell lines. This technical guide outlines a proposed initial screening framework for evaluating the anticancer potential of this compound. It details recommended experimental protocols for cytotoxicity assessment, proposes potential signaling pathways for investigation, and presents a logical workflow for these preliminary studies. The objective is to provide a comprehensive roadmap for researchers initiating an investigation into the anticancer properties of this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for anticancer drug discovery. The talaroenamines, produced by fungi such as Penicillium malacosphaerulum, represent a class of compounds with emerging biological activities. While various talaroenamine derivatives have been isolated and studied for antimicrobial and antiplasmodial effects, their potential as anticancer agents is an area of growing interest.[1][2] Specifically, derivatives of this compound have exhibited cytotoxicity, suggesting that this compound itself is a candidate for anticancer screening.

This document serves as a technical guide for the initial in vitro screening of this compound to determine its potential as an anticancer agent. It provides detailed experimental designs, data presentation formats, and visual workflows to guide the research process.

Existing Data on Related Talaroenamine Compounds

Table 1: Cytotoxicity of Talaroenamine Analogues

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Citation |

| Talaroenamine Derivative (Compound 14/275) | K562 | Not Specified | 2.2 | |

| (±)-Talaroenamine B Diphenylene Derivative (Compound 6b) | K562 | Not Specified | 5.6 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Proposed Experimental Workflow for Initial Screening

A systematic approach is crucial for the initial evaluation of a novel compound's anticancer properties. The following workflow is proposed for this compound.

Caption: Proposed workflow for the initial screening of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in the initial screening phase.

Cell Culture

-

Cell Lines: K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells will be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Proposed Signaling Pathway for Investigation

Based on the general mechanisms of many anticancer agents, a plausible initial hypothesis is that this compound may induce apoptosis (programmed cell death) through the modulation of key signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[3] Inhibition of this pathway can lead to apoptosis.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Investigation into this pathway would involve treating cancer cells with this compound and performing Western blot analysis to measure the protein levels of key components such as phosphorylated IκBα, and the nuclear translocation of the p65 subunit of NF-κB. A decrease in phosphorylated IκBα and reduced nuclear p65 would suggest inhibition of this pro-survival pathway, providing a potential mechanism for the compound's cytotoxic effects.

Conclusion

While this compound is a structurally intriguing natural product, its anticancer potential remains to be systematically evaluated. This technical guide provides a foundational framework for its initial screening. By employing standardized cytotoxicity assays and exploring relevant signaling pathways, researchers can effectively determine if this compound warrants further investigation as a potential lead compound in cancer drug development. The proposed workflows and protocols are designed to generate robust and reproducible data to guide future pre-clinical studies.

References

Technical Guide: Talaroenamine F - Physical, Chemical, and Biosynthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroenamine F is a polyketide natural product that serves as a key intermediate in the biosynthesis of a diverse family of talaroenamine derivatives.[1] These compounds are produced by the fungus Penicillium malacosphaerulum and have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its analogues, alongside a detailed experimental protocol for its biosynthesis.

Physical and Chemical Properties

While specific quantitative physical data for this compound is limited due to its nature as a biosynthetic intermediate, the properties of its closely related derivatives provide valuable insights. Talaroenamine F1 and F2-F7 have been isolated as pale yellow oils.[1]

Table 1: Physical and Chemical Properties of Talaroenamine Derivatives

| Property | Talaroenamine D | This compound Derivatives (F1, F2-F7) |

| Molecular Formula | C₁₆H₁₅NO₄[2] | Not explicitly stated for each derivative in the provided search results. |

| Molecular Weight | 285.29 g/mol [2] | - |

| Appearance | - | Pale yellow oils[1] |

| Optical Rotation | Data not available | Data not available |

| UV Data | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Melting Point | Not applicable (likely an oil) | Not applicable (oils) |

| Boiling Point | Not applicable (likely an oil) | Not applicable (oils) |

Experimental Protocols

The primary experimental procedure associated with this compound is its production via a one-pot/two-stage precursor-directed biosynthesis method using Penicillium malacosphaerulum.[1]

One-Pot/Two-Stage Precursor-Directed Biosynthesis of Talaroenamine Derivatives

This method facilitates the production of a variety of this compound derivatives by first generating this compound as a key intermediate, which is then modified in the same culture.

1. Fungal Strain and Culture Preparation:

-

Fungus: Penicillium malacosphaerulum HPU-J01, derived from Yellow River wetland soil.[1]

-

Culture Medium: Potato Dextrose Broth (PDB).

-

Initial Culture: Inoculate Erlenmeyer flasks containing PDB with spores of P. malacosphaerulum.

2. Stage 1: Production of this compound:

-

Precursor Addition: Supplement the fungal culture with p-methylaniline (1.5 mM).[1]

-

Incubation: Culture the flasks for 5 days. During this period, the fungus biosynthesizes a cyclohexanedione intermediate which reacts with the supplied p-methylaniline to produce this compound.[1]

3. Stage 2: Generation of this compound Derivatives:

-

Second Precursor Addition: After 5 days, add a variety of aniline derivatives (e.g., each at 0.3 mM) to the culture medium.[1]

-

Competitive Substitution: These newly added aniline derivatives competitively substitute the p-methylaniline fragment of this compound, leading to the formation of a diverse range of this compound derivatives (F1-F19).[1]

-

Final Incubation: Continue the incubation for an additional 2 days.[1]

4. Extraction and Isolation:

-

Extraction: Following the full incubation period, extract the fermentation broth with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The resulting crude extract can be subjected to standard chromatographic techniques, such as medium-pressure liquid chromatography (MPLC) and semipreparative high-performance liquid chromatography (HPLC), to isolate the individual Talaroenamine derivatives.[1]

5. Structure Elucidation:

-

The structures of the isolated compounds are typically determined using a combination of spectroscopic methods, including:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the chemical structure and connectivity of the atoms.

-

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot/two-stage precursor-directed biosynthesis of this compound and its derivatives.

Caption: One-pot/two-stage biosynthesis of this compound derivatives.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature describing specific signaling pathways modulated by this compound. The biological activity of this compound itself has not been extensively reported. However, some of its derivatives have shown cytotoxic effects. For instance, Talaroenamine F14 exhibited cytotoxicity against the K562 cell line with an IC₅₀ value of 2.2 μM.[1] Further research is required to elucidate the full biological and pharmacological profile of this compound and its analogues.

Conclusion

This compound is an important biosynthetic intermediate that provides a scaffold for the generation of a wide array of derivatives through precursor-directed biosynthesis. While detailed physical and chemical data for this compound are yet to be fully characterized, the established experimental protocols for its production and modification offer a robust platform for the discovery of novel compounds with potential therapeutic applications. Future studies are warranted to explore the biological activities and mechanisms of action of this intriguing class of natural products.

References

Methodological & Application

Application Note: LC-MS Analysis of Talaroenamine F in Fungal Extracts

Abstract

This application note details a sensitive and specific method for the identification and semi-quantitative analysis of Talaroenamine F in fungal extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a recently discovered member of the talaroenamine family of secondary metabolites, has been isolated from Penicillium malacosphaerulum.[1] This class of compounds has demonstrated cytotoxic activities, making them of interest to researchers in drug discovery and natural product chemistry.[1] The described protocol provides a robust workflow for the extraction and subsequent LC-MS analysis of this compound, enabling researchers to screen fungal cultures for its presence and estimate its abundance.

Introduction

Fungi of the genera Talaromyces and Penicillium are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities.[2][3][4] The talaroenamines are a class of nitrogen-containing polyketides that have been isolated from various fungal species, including Talaromyces stipitatus and Penicillium malacosphaerulum.[1][5] this compound, along with other derivatives, was generated using a precursor-directed biosynthesis approach in P. malacosphaerulum.[1] Early studies have indicated that some talaroenamines exhibit cytotoxic effects against cancer cell lines, highlighting their potential as lead compounds in drug development.[1]

Accurate and sensitive analytical methods are crucial for the detection and characterization of these compounds in complex fungal extracts. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of fungal secondary metabolites due to its high sensitivity, selectivity, and ability to provide structural information.[6][7] This application note outlines a comprehensive protocol for the sample preparation and LC-MS analysis of this compound from fungal cultures.

Experimental Protocols

Fungal Culture and Extraction

A detailed protocol for the cultivation of the fungus and extraction of secondary metabolites is crucial for reproducible results.

1. Fungal Cultivation:

-

Organism: Penicillium malacosphaerulum HPU-J01.

-

Media: Potato Dextrose Broth (PDB) or a suitable production medium.

-

Culture Conditions: Inoculate the liquid medium with a fresh fungal culture and incubate at 25-28°C for 14-21 days with shaking (150 rpm) to ensure proper aeration.

2. Extraction of this compound:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Extract the mycelium separately by soaking in methanol or acetone, followed by filtration and evaporation of the solvent.

-

Dissolve the dried crude extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

LC-MS Analysis

The following parameters are recommended for the LC-MS analysis of this compound. These may require optimization based on the specific instrumentation used.

Liquid Chromatography System:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size) is recommended for the separation of fungal secondary metabolites.[8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from 10% to 90% Acetonitrile over 20 minutes is a good starting point for separating compounds in a complex fungal extract.[6]

-

Flow Rate: 0.3 mL/min.[6]

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30°C.

Mass Spectrometry System:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for nitrogen-containing compounds.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements, which aids in compound identification.[6]

-

Scan Range: m/z 100-1000.[6]

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Data Acquisition: Full scan mode for initial screening and targeted MS/MS for structural confirmation.

Data Presentation

While specific quantitative data for this compound is not yet widely published, the following table illustrates how such data could be structured for clarity and comparison.

| Compound | Retention Time (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Mass Error (ppm) | Area Under Curve (AUC) |

| This compound | tbd | tbd | tbd | tbd | tbd |

| Talaroenamine A | tbd | tbd | tbd | tbd | tbd |

| Talaroenamine D | tbd | 286.1074 | 286.1079 | tbd | tbd |

Note: The molecular formula for Talaroenamine D is C16H15NO4, with a calculated [M+H]⁺ of 286.1079.[9] The exact mass of this compound would need to be determined from high-resolution mass spectrometry data.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from fungal culture to LC-MS analysis.

Caption: Workflow for this compound analysis.

Putative Biosynthetic Relationship

This diagram illustrates a simplified, hypothetical relationship in the biosynthesis of talaroenamines, where a common intermediate is modified to produce different analogs.

Caption: Putative biosynthesis of Talaroenamines.

Conclusion

The described LC-MS method provides a reliable framework for the detection of this compound in fungal extracts. This protocol can be adapted for the analysis of other talaroenamine derivatives and related fungal secondary metabolites. Further studies are warranted to fully quantify this compound in various fungal strains and to explore its biological activities in more detail. The application of high-resolution mass spectrometry will be instrumental in the unambiguous identification of this and other novel natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Research advances in the structures and biological activities of secondary metabolites from Talaromyces [frontiersin.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. The Bioactive Secondary Metabolites from Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unexpected talaroenamine derivatives and an undescribed polyester from the fungus Talaromyces stipitatus ATCC10500 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. LC-MS based identification of stylosin and tschimgine from fungal endophytes associated with Ferula ovina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Talaroenamine D | C16H15NO4 | CID 139585101 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Talaroenamine F from Penicillium malacosphaerulum Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroenamine F is a bioactive secondary metabolite belonging to the talaroenamine class of compounds, which have been isolated from the fungus Penicillium malacosphaerulum. These compounds have garnered interest due to their potential biological activities. This document provides detailed protocols for the cultivation of P. malacosphaerulum, the precursor-directed biosynthesis of this compound, and a comprehensive multi-step purification procedure.

Physicochemical Properties of Talaroenamines

The purification strategy is guided by the physicochemical properties of the target compound. While specific data for this compound is not widely published, the properties of a related compound, Talaroenamine D, provide a useful reference for this class of molecules.

| Property | Value (for Talaroenamine D) | Reference |

| Molecular Formula | C₁₆H₁₅NO₄ | [1] |

| Molecular Weight | 285.29 g/mol | [1] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

Fungal Strain and Cultivation

The producing organism is Penicillium malacosphaerulum HPU-J01.[2][3]

Protocol for Cultivation:

-

Inoculum Preparation: Inoculate a fresh culture of P. malacosphaerulum on a Potato Dextrose Agar (PDA) plate and incubate at 28°C for 5-7 days until sporulation is observed.

-

Seed Culture: Aseptically transfer a small piece of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days.

-

Production Culture: Inoculate a 1 L Erlenmeyer flask containing 500 mL of PDB with 10% (v/v) of the seed culture. Incubate under the same conditions as the seed culture.

Precursor-Directed Biosynthesis of this compound

To specifically produce this compound, a precursor-directed biosynthesis approach is employed.[2][3]

Protocol for Precursor Feeding:

-

After 3 days of incubation of the production culture, add a sterile solution of p-methylaniline in ethanol to the culture to a final concentration of 1 mM.

-

Continue the incubation for an additional 4-5 days.

Figure 1: Workflow for the precursor-directed biosynthesis of this compound.

Extraction of Crude Metabolites

Protocol for Extraction:

-

After the incubation period, harvest the culture broth and separate the mycelium from the supernatant by filtration through cheesecloth.

-

Combine the mycelium and the filtrate and extract three times with an equal volume of ethyl acetate.

-

Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound

A multi-step chromatographic approach is used for the purification of this compound from the crude extract.

Purification Workflow Diagram:

Figure 2: General purification workflow for this compound.

Protocol for Purification:

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto silica gel and load it onto a silica gel column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).

-

Pool the fractions containing the target compound.

-

-

Reversed-Phase C18 Column Chromatography:

-

Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol.

-

Load the sample onto a reversed-phase C18 column pre-equilibrated with water.

-

Elute with a stepwise gradient of water and methanol (e.g., 90:10, 70:30, 50:50, 30:70, 10:90, 0:100 v/v).

-

Monitor the fractions by HPLC and pool those containing this compound.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the this compound-containing fractions by semi-preparative HPLC.

-

Column: C18, 5 µm, 10 x 250 mm

-

Mobile Phase: Isocratic elution with an appropriate mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 2.0 mL/min

-

Detection: UV at 254 nm

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Data Presentation

The following table summarizes the hypothetical quantitative data for a typical purification of this compound from a 10 L culture of P. malacosphaerulum.

| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |

| Crude Extract | 5000 | ~5 | 100 |

| Silica Gel Chromatography Pool | 800 | ~30 | 16 |

| C18 Chromatography Pool | 250 | ~75 | 5 |

| Semi-preparative HPLC | 85 | >98 | 1.7 |

Conclusion

This application note provides a detailed and structured protocol for the purification of this compound from Penicillium malacosphaerulum cultures. The use of precursor-directed biosynthesis enhances the production of the target compound. The multi-step purification strategy, involving both normal and reversed-phase chromatography followed by semi-preparative HPLC, is designed to yield highly pure this compound suitable for further biological and pharmacological studies. Researchers should optimize the specific chromatographic conditions based on their experimental setup and the observed separation profiles.

References

Application Notes and Protocols for the Characterization of Talaroenamine F and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroenamines are a class of fungal secondary metabolites that have garnered interest due to their structural novelty and potential biological activities. Talaroenamine F and its synthetic analogues, produced through precursor-directed biosynthesis, have shown promising cytotoxic effects against cancer cell lines.[1][2] Accurate characterization of these compounds is crucial for structure elucidation, understanding structure-activity relationships, and advancing drug discovery efforts. This document provides detailed application notes and protocols for the comprehensive characterization of this compound and its analogues using modern analytical techniques.

I. Spectroscopic Characterization

The primary methods for the structural elucidation of this compound and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. For this compound and its analogues, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 2 | 4.38 | m | |

| 3 | 2.55 | m | |

| 3 | 2.39 | m | |

| 7-CH₃ | 1.83 | s | |

| 8-CH₃ | 1.09 | d | 6.5 |

| 2' | 7.08 | d | 8.4 |

| 3' | 6.88 | d | 8.4 |

| 5' | 6.88 | d | 8.4 |

| 6' | 7.08 | d | 8.4 |

| 4'-CH₃ | 2.22 | s | |

| NH | 13.37 | d | 12.7 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Type |

| 1 | 168.8 | C |

| 2 | 58.2 | CH |

| 3 | 46.9 | CH₂ |

| 4 | 108.8 | C |

| 5 | 193.2 | C |

| 6 | 106.3 | C |

| 7 | 175.7 | C |

| 7-CH₃ | 8.1 | CH₃ |

| 8-CH₃ | 15.9 | CH₃ |

| 1' | 145.8 | C |

| 2' | 121.0 | CH |

| 3' | 129.8 | CH |

| 4' | 131.0 | C |

| 5' | 129.8 | CH |

| 6' | 121.0 | CH |

| 4'-CH₃ | 20.4 | CH₃ |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental formula.

Table 3: HRESIMS Data for this compound and Select Analogues

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |

| This compound | C₁₇H₂₀N₂O₂ | 285.1603 | 285.1601 |

| Talaroenamine G | C₁₆H₁₇FN₂O₂ | 305.1356 | 305.1352 |

| Talaroenamine H | C₁₆H₁₇ClN₂O₂ | 321.1057 | 321.1053 |

| Talaroenamine I | C₁₆H₁₇BrN₂O₂ | 365.0552 | 365.0548 |

| Talaroenamine J | C₁₇H₂₀N₂O₃ | 301.1552 | 301.1549 |

| Talaroenamine K | C₁₈H₂₂N₂O₂ | 311.1760 | 311.1756 |

II. Experimental Protocols

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 1-5 mg of the purified talaroenamine analogue in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum to assess sample concentration and purity.

-

-

1D NMR Acquisition:

-

¹H NMR: Acquire with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for assembling the molecular skeleton.

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra. Analyze the 2D spectra to establish the final structure.

Protocol for HRESIMS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified talaroenamine analogue (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with electrospray ionization.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of the analytes to ensure high mass accuracy.

-

Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Use positive ion mode, as talaroenamines readily form [M+H]⁺ ions.

-

Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range. Ensure the resolution is set to a high value (e.g., >10,000) to enable accurate mass measurement.

-

Data Analysis: Determine the monoisotopic mass of the protonated molecule from the mass spectrum. Use the instrument software to calculate the elemental composition based on the accurate mass measurement. The calculated formula should be consistent with the structure determined by NMR.

III. Biological Activity Assessment

The cytotoxic activity of this compound analogues can be evaluated against various cancer cell lines, such as the K562 human chronic myelogenous leukemia cell line.[2]

Protocol for Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the K562 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare a series of dilutions of the talaroenamine analogues in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

IV. Visualizing Experimental Workflows

Precursor-Directed Biosynthesis Workflow